Cas no 59938-06-6 ((3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one)

(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 1-Ethoxy-3-trifluoromethyl-1,3-butadiene
- 3-Buten-2-one,4-ethoxy-1,1,1-trifluoro-, (3E)-
- 4-ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4-ethoxyl-1,1,1-trifluoromethyl-3-butene-2-one
- 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one
- trans-4-Ethoxy-1,1,1-trifluoro-3-butene-2-one
- trans-4-ethoxy-1,1,1-trifluorobut-3-ene-2-one
- (3E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- ETFBO
- 2-Ethoxyvinyl trifluoromethyl ketone
- 4-ethoxy
- 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one
- PubChem20219
- HmTDpJDIAICICHiCLdjifhDM@
- 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
- YKYIFUROKBDHCY-ONEGZZNKSA-N
- BBL104347
- STK4
- CS-0198018
- (e)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (stabilized with bht)
- EN300-49157
- CS-W007845
- AKOS000311498
- InChI=1/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3
- E1088
- (3Z)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
- (3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, tech grade
- CS-17325
- EN300-03906
- AMY12154
- FD2031
- J-515260
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, contains 0.5% BHT as stabilizer, technical grade
- beta-ethoxyvinyl trifluoromethyl ketone
- 17129-06-5
- NS00077866
- 59938-06-6
- DTXSID801033246
- AKOS025149133
- MFCD00192131
- J-010709
- STK400141
- 2-(Trifluoroacetyl)vinyl Ethyl Ether; 2-Ethoxyvinyl Trifluoromethyl Ketone; 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
- Inchi: 1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
- InChI Key: YKYIFUROKBDHCY-ONEGZZNKSA-N
- SMILES: FC(C(/C(/[H])=C(\[H])/OC([H])([H])C([H])([H])[H])=O)(F)F
Computed Properties
- Exact Mass: 166.06100
- Monoisotopic Mass: 168.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- XLogP3: 3
- Tautomer Count: nothing
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.191
- Boiling Point: 105 ºC
- Flash Point: 18 ºC
- PSA: 9.23000
- LogP: 2.65510
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268688-50g |
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95% | 50g |
¥1362.00 | 2024-05-07 | |
eNovation Chemicals LLC | Y1258009-50g |
1-Ethoxy-3-trifluoromethyl-1,3-butadiene |
59938-06-6 | 95%+ | 50g |
$265 | 2023-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268688-5g |
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95% | 5g |
¥157.00 | 2024-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1088-5G |
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95.0%(GC) | 5g |
¥320.0 | 2024-07-20 | |
Aaron | AR00ED5N-250g |
1-Ethoxy-3-trifluoromethyl-1,3-butadiene |
59938-06-6 | 95% | 250g |
$560.00 | 2023-12-13 | |
Aaron | AR00ED5N-10g |
1-Ethoxy-3-trifluoromethyl-1,3-butadiene |
59938-06-6 | 95% | 10g |
$26.00 | 2025-01-24 | |
1PlusChem | 1P00ECXB-5g |
1-Ethoxy-3-trifluoromethyl-1,3-butadiene |
59938-06-6 | 98% | 5g |
$13.00 | 2025-02-27 | |
Enamine | EN300-03906-0.05g |
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Enamine | EN300-03906-1g |
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95% | 1g |
$26.0 | 2023-10-28 | |
Enamine | EN300-03906-50g |
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
59938-06-6 | 95% | 50g |
$209.0 | 2023-10-28 |
(3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Related Literature
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
4. Book reviews
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
8. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Recent Advances in the Study of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 59938-06-6) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 59938-06-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This trifluoromethylated enone derivative exhibits remarkable reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of trifluoromethylated pyrazole derivatives, which showed potent inhibitory activity against cyclooxygenase-2 (COX-2). The researchers utilized (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a starting material for a series of Michael addition reactions, leading to compounds with improved pharmacokinetic properties compared to traditional NSAIDs. The presence of the trifluoromethyl group was found to significantly enhance metabolic stability and membrane permeability.
In the field of antimicrobial research, a team from the University of Tokyo reported in ACS Infectious Diseases (2024) the development of novel β-lactamase inhibitors incorporating the (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one scaffold. The study revealed that the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the β-lactam ring, leading to improved inhibition of class A and class C β-lactamases. These findings are particularly relevant in addressing the growing challenge of antibiotic resistance.
Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 Nature Communications paper described a novel asymmetric organocatalytic approach for the transformation of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one into chiral building blocks with high enantioselectivity (up to 99% ee). This breakthrough opens new possibilities for the synthesis of optically active pharmaceutical intermediates containing the trifluoromethyl group, which is known to significantly influence the biological activity of drug molecules.
From a mechanistic perspective, computational chemistry studies published in Physical Chemistry Chemical Physics (2023) have provided insights into the unique reactivity patterns of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. Density functional theory (DFT) calculations revealed that the trifluoromethyl group substantially lowers the LUMO energy of the enone system, facilitating nucleophilic attacks at the β-position. These findings help explain the compound's exceptional reactivity in various synthetic transformations.
In drug delivery applications, researchers have recently explored the use of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a linker for antibody-drug conjugates (ADCs). The compound's ability to undergo bioorthogonal reactions while maintaining stability in physiological conditions makes it particularly attractive for this purpose. A 2024 study in Bioconjugate Chemistry demonstrated successful conjugation of the enone moiety to monoclonal antibodies, followed by controlled release of payloads in tumor microenvironments.
Looking forward, the versatility of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one suggests it will continue to play an important role in medicinal chemistry innovation. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a warhead in covalent inhibitor development. The compound's commercial availability (currently offered by several fine chemical suppliers) and well-established synthetic routes further support its widespread adoption in pharmaceutical research and development.
59938-06-6 ((3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) Related Products
- 876709-95-4(2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile)
- 2758001-53-3(2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile)
- 238751-63-8(2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate)
- 2228285-82-1({1-(3-nitro-1H-pyrazol-4-yl)methylcyclopropyl}methanamine)
- 1261949-57-8(5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol)
- 882847-15-6(Fmoc-(2-aminomethylphenyl)acetic Acid)
- 1341803-00-6(1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine)
- 2229208-14-2(tert-butyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine-1-carboxylate)
- 412015-83-9(Ethyl 2-(phenylcarbonothioylthio)propionate)
- 1297612-20-4(3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide)